2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881071
InChI: InChI=1S/C9H19N3O2Si2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3
SMILES:
Molecular Formula: C9H19N3O2Si2
Molecular Weight: 257.44 g/mol

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine

CAS No.:

Cat. No.: VC15881071

Molecular Formula: C9H19N3O2Si2

Molecular Weight: 257.44 g/mol

* For research use only. Not for human or veterinary use.

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine -

Specification

Molecular Formula C9H19N3O2Si2
Molecular Weight 257.44 g/mol
IUPAC Name trimethyl-[(4-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy]silane
Standard InChI InChI=1S/C9H19N3O2Si2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3
Standard InChI Key JDYHJVXTXXLEIW-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OC1=NC(=NC=N1)O[Si](C)(C)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s core consists of a symmetric 1,3,5-triazine ring (C₃N₃), where two oxygen atoms at the 2- and 4-positions are bonded to trimethylsilyl (-Si(CH₃)₃) groups . This configuration creates a planar aromatic system with electron-withdrawing silyloxy substituents, reducing the basicity of the triazine nitrogen atoms compared to unmodified analogs . The third position (6-) remains unsubstituted, providing a potential site for further functionalization.

Table 1: Key Identifiers of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine

PropertyValueSource
CAS Registry Number59957-74-3
Molecular FormulaC₉H₂₁N₃O₂Si₂
Molecular Weight259.53 g/molCalculated
IUPAC Name2,4-Bis(trimethylsilyloxy)-1,3,5-triazine

Spectroscopic Characteristics

While experimental spectral data for this specific compound is limited in the provided sources, related silylated triazines exhibit distinct signatures:

  • ¹H NMR: Trimethylsilyl protons resonate as singlets near δ 0.2–0.4 ppm, while triazine ring protons (if present) appear downfield due to deshielding .

  • ¹³C NMR: The silyloxy carbons (Si-CH₃) show signals around δ 1–2 ppm, and triazine carbons resonate between δ 150–170 ppm .

  • IR Spectroscopy: Strong Si-O-C stretches appear at 1000–1100 cm⁻¹, and triazine ring vibrations occur near 1500 cm⁻¹ .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via stepwise silylation of cyanuric acid (1,3,5-triazine-2,4,6-triol) under controlled conditions. A plausible route involves:

  • Partial Silylation: Treating cyanuric acid with 2 equivalents of chlorotrimethylsilane (Me₃SiCl) in the presence of a base (e.g., triethylamine) to selectively protect two hydroxyl groups .

  • Purification: Isolation via fractional crystallization or chromatography yields the bis-silylated product, avoiding over-silylation to the trisubstituted derivative .

Key Reaction:

Cyanuric Acid+2Me3SiClBase2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine+2HCl\text{Cyanuric Acid} + 2\,\text{Me}_3\text{SiCl} \xrightarrow{\text{Base}} \text{2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine} + 2\,\text{HCl}

Reactivity Profile

  • Hydrolysis: The silyl ether groups hydrolyze in aqueous or alcoholic media, regenerating hydroxyl groups and releasing hexamethyldisiloxane .

  • Electrophilic Substitution: The electron-deficient triazine ring undergoes nucleophilic attack at the 6-position, enabling functionalization with amines, thiols, or alkoxides .

  • Thermal Stability: Decomposition above 200°C releases trimethylsilanol and forms cyanuric acid residues .

Applications and Industrial Relevance

Protective Group in Organic Synthesis

The silyloxy groups serve as temporary protecting groups for hydroxyl functionalities in multi-step syntheses. For example, in nucleotide chemistry, they shield reactive -OH sites during phosphorylation or glycosylation reactions .

Precursor to Functionalized Triazines

Controlled hydrolysis or substitution at the 6-position generates derivatives like:

  • 2,4-Dihydroxy-6-substituted-1,3,5-triazines: Used as ligands in coordination polymers .

  • Silyl-Protected Intermediates: For drug candidates targeting kinases or viral proteases .

Challenges and Limitations

  • Moisture Sensitivity: Requires anhydrous handling conditions .

  • Limited Commercial Availability: High production costs (e.g., 25 mg priced at ~1,572 €) restrict large-scale applications .

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